2-methyl-1H-indole-3-carbaldehyde oxime
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Description
Synthesis Analysis
The synthesis of indole carbaldehyde oximes can involve the reaction of indole carbaldehyde with various reagents. For instance, the treatment of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This suggests that the synthesis of 2-methyl-1H-indole-3-carbaldehyde oxime could potentially be achieved through a similar pathway, starting with 2-methylindole-3-carbaldehyde as the precursor.
Molecular Structure Analysis
While the exact molecular structure of this compound is not discussed, the structure of related compounds such as dimethylindium-pyridine-2-carbaldehyde oximate is described. In this compound, the oximate group coordinates to indium atoms, forming a dimer with a row of fused rings . This information can be extrapolated to suggest that the oxime group in this compound would also be an important site for coordination and interaction with metals.
Chemical Reactions Analysis
Indole carbaldehyde oximes undergo various chemical reactions. For example, indol-3-yl-carbaldehyde oximes react with electrophilic alkenes/alkynes to afford isoxazolidines and γ-carbolines through a tandem nitrone generation and 1,3-dipolar cycloaddition process . This indicates that this compound could also participate in similar cycloaddition reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the reactivity of indole carbaldehyde oximes with various nucleophiles, as demonstrated by the formation of 2,3,6-trisubstituted indole derivatives from 1-methoxy-6-nitroindole-3-carbaldehyde, suggests that the oxime group in this compound would be nucleophilic and could undergo similar substitution reactions . Additionally, the reactions of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements to form oximates imply that this compound might also react with such organometallic compounds, potentially leading to the formation of new organometallic complexes.
Mechanism of Action
Target of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives, which include 2-methyl-1h-indole-3-carbaldehyde oxime, are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It is known that indole derivatives play a significant role in cell biology and are used for the treatment of various disorders in the human body . The insertion of a nitric oxide releasing group (oxime) can offer a method to decrease the cardiovascular side effects of selective COX-2 inhibitors .
Biochemical Pathways
It is known that derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Result of Action
It is known that indole derivatives show various biologically vital properties .
properties
IUPAC Name |
(NE)-N-[(2-methyl-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9(6-11-13)8-4-2-3-5-10(8)12-7/h2-6,12-13H,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOPAGSFBPNBS-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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